1,5-Dimethyl-N,2-diphenyl-1H-imidazole-4-carboxamide
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Overview
Description
1,5-Dimethyl-N,2-diphenyl-1H-imidazole-4-carboxamide is a compound belonging to the imidazole family, which is known for its diverse chemical and biological properties Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-N,2-diphenyl-1H-imidazole-4-carboxamide can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of copper-catalyzed [3 + 2] cycloaddition reactions, which provide multisubstituted imidazoles with high regioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-N,2-diphenyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides, which are biologically active molecules.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Substitution reactions, such as N-arylation, can introduce different substituents to the imidazole ring.
Common Reagents and Conditions
Nickel Catalysts: Used in cyclization reactions to form the imidazole ring.
Copper Catalysts: Employed in [3 + 2] cycloaddition reactions for regioselective synthesis.
Oxidizing Agents: Used to convert the compound into its N-oxide derivatives.
Major Products Formed
Imidazole N-Oxides: Formed through oxidation reactions and exhibit various biological activities.
Substituted Imidazoles:
Scientific Research Applications
1,5-Dimethyl-N,2-diphenyl-1H-imidazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-N,2-diphenyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, imidazole N-oxides can inhibit the release of interleukin-1 and cytokines, which are involved in inflammatory responses . The compound may also interact with protein kinases, affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-1,2-diphenyl-1H-imidazole monohydrate: Similar in structure but differs in hydration state.
4,5-Dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole: Contains a p-tolyl group instead of a phenyl group.
2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole: Substituted with a fluorophenyl group.
Uniqueness
1,5-Dimethyl-N,2-diphenyl-1H-imidazole-4-carboxamide is unique due to its specific substitution pattern and the presence of a carboxamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
77049-35-5 |
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Molecular Formula |
C18H17N3O |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
1,5-dimethyl-N,2-diphenylimidazole-4-carboxamide |
InChI |
InChI=1S/C18H17N3O/c1-13-16(18(22)19-15-11-7-4-8-12-15)20-17(21(13)2)14-9-5-3-6-10-14/h3-12H,1-2H3,(H,19,22) |
InChI Key |
KJVJIBJYDOJOKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1C)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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